6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride - 799274-08-1

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1751955
CAS Number: 799274-08-1
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted tetrahydroisoquinolines, including those with fluorine substitutions like the hypothetical compound 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, are of particular interest due to the potential for fluorine to modulate the compound's pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. []

Synthesis Analysis
  • Pictet-Spengler Reaction: This classic method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. [, ]
  • Bischler-Napieralski Reaction: This method utilizes the cyclodehydration of N-acyl-β-phenylethylamines in the presence of a strong dehydrating agent, typically phosphorus oxychloride (POCl3) or polyphosphoric acid. [, ]
Molecular Structure Analysis
  • Substituents at various positions: These groups can significantly impact the molecule's pharmacological properties. For instance, fluorine substitution can influence lipophilicity and metabolic stability. []
Chemical Reactions Analysis
  • N-alkylation: Introducing substituents to the nitrogen atom, potentially modulating the compound's basicity and interactions with biological targets. [, ]
Mechanism of Action
  • Receptor agonism/antagonism: Many tetrahydroisoquinoline derivatives act by binding to and modulating the activity of specific receptors, such as dopamine receptors, serotonin receptors, and sigma receptors. [, , , , , , , ]
  • Enzyme inhibition: Certain derivatives have been reported to inhibit enzymes like acetylcholinesterase, a target for Alzheimer's disease treatment. []
Applications
  • Medicinal Chemistry: These compounds serve as valuable building blocks for developing therapeutics targeting diverse diseases, including hypertension, pain, cancer, and neurodegenerative disorders. [, , , , , , , , , , , , ]

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound serves as a crucial building block in various chemical syntheses. For instance, it plays a vital role in producing optically active cyclophane receptors. []
  • Relevance: This compound shares a similar core structure with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, with a methoxy group replacing the fluorine atom at the 6th position of the tetrahydroisoquinoline ring. []

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: Research has demonstrated that this compound exhibits significant analgesic and anti-inflammatory properties. Notably, its anti-inflammatory effect surpasses that of diclofenac sodium, a commonly used nonsteroidal anti-inflammatory drug. []

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This enantiomerically pure compound serves as a fundamental building block in the synthesis of naphthylisoquinoline alkaloids. Its crystal structure is well-defined, revealing orthorhombic symmetry and a space group of P212121. []
  • Relevance: Like 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, this compound belongs to the tetrahydroisoquinoline family. It differs by having methyl groups at positions 1 and 3, a hydroxyl group at position 8, and a methoxy group at position 6 of the tetrahydroisoquinoline ring instead of a fluorine substituent. []

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This class of compounds exhibits promising antihypertensive activity. Specifically, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (compound 3b in the study) demonstrated antihypertensive effects in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers. []
  • Relevance: These compounds share the tetrahydroisoquinoline core with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. They are distinguished by an isopropyl group at position 1 and various substituents at other positions of the tetrahydroisoquinoline ring. Of particular note is compound 3b, which possesses a fluorine substituent at the 6th position, mirroring the target compound. []

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This unnatural alkaloid acts as a chiral spacer in the construction of optically active cyclophane receptors. It exhibits notable binding affinity towards naphthalene derivatives in a D2O/CD3OD solvent system. []

2-Alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides

  • Compound Description: This series of compounds, with variations in the 2-alkyl chain length and substitutions at the 6 and 7 positions (dihydroxy, dimethoxy, or 6-ethoxy), was studied for toxicity and effects on the circulatory and smooth muscle systems. Toxicity generally increased with the 2-alkyl chain length. The 6,7-dihydroxy derivatives exhibited pressor effects, while the methoxy and ethoxy derivatives showed mixed depressor-pressor or predominantly depressor effects. [, ]
  • Relevance: This group of compounds shares the core tetrahydroisoquinoline structure with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the presence of an alkyl group at position 2 and varying substitutions at positions 6 and 7. [, ]

1,2-Diaryl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was investigated for antiimplantation activity. 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (compound 6u) and its nor derivative (compound 6v) were found to be potent, along with several other fluorinated and des-fluoro derivatives. []
  • Relevance: These compounds are structurally related to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, sharing the tetrahydroisoquinoline core. The key distinction lies in the presence of aryl groups at positions 1 and 2, as well as various substitutions on the aromatic rings and the tetrahydroisoquinoline moiety. []

1,2-Disubstituted 1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds were synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp). Several compounds showed higher P-gp inhibition than the control, verapamil, with one compound exhibiting significantly higher efficacy at lower concentrations. []
  • Relevance: This class of compounds shares the core structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, with the key difference being the variety of substituents at positions 1 and 2 on the tetrahydroisoquinoline ring. []

2-[4-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

  • Compound Description: This compound, designed as a potential positron emission tomography (PET) ligand for imaging σ2 receptors in the brain, exhibits promising brain penetration and the ability to detect σ2 receptor upregulation in glioblastoma cells. []
  • Relevance: This compound shares a structural resemblance with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Both are tetrahydroisoquinoline derivatives but differ in substituents. RM273 has a [4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl] group at position 2 and dimethoxy substitutions at positions 6 and 7. In contrast, the target compound has a fluorine atom at position 6 and lacks substitutions at positions 2 and 7. []
  • Compound Description: A series of six newly synthesized compounds, based on the 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline molecular motif, were investigated for their crystal packing features influenced by fluoro substitutions on the phenyl rings. The study revealed that fluorine substitution plays a significant role in determining crystal packing through C–F⋯F, C–H⋯F, and C–H⋯O interactions. []
  • Relevance: These compounds share a core tetrahydroisoquinoline structure with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. They all possess a methoxy group at position 6 and two phenyl rings at positions 1 and 2. The key difference is the varying degrees and positions of fluorine substitution on the phenyl rings, which significantly influence their crystal packing behavior compared to the target compound. []

Tacrine-tetrahydroisoquinoline hybrids

  • Compound Description: These novel compounds, synthesized using click chemistry, combine structural elements of both tacrine and tetrahydroisoquinoline and exhibit acetylcholinesterase inhibitory activity. []

2-Aminotetraline derivatives

  • Compound Description: This class of compounds, particularly S(−)-2-amino-6-fluoro-7-methoxy-1,2,3,4 tetrahydronaphthalene hydrochloride (ST1214), exhibits a protective effect in murine models of toxic shock by inhibiting proinflammatory cytokine production and enhancing anti-inflammatory cytokine production. []
  • Relevance: While not directly containing the tetrahydroisoquinoline ring system, these compounds share a structural similarity with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. They both feature a six-membered aromatic ring fused to a non-aromatic ring, with ST1214 specifically having a fluorine substitution on the aromatic ring, similar to the target compound. This suggests a potential overlap in their pharmacological profiles and mechanisms of action. []

Properties

CAS Number

799274-08-1

Product Name

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

InChI

InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H

InChI Key

YXZXFMKDFFJUCA-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=C(C=C2)F.Cl

Canonical SMILES

C1CNCC2=C1C=C(C=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.